2-(Cyanomethyl)thiophene-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
223554-08-3 |
|---|---|
Molecular Formula |
C7H4N2S |
Molecular Weight |
148.19 g/mol |
IUPAC Name |
2-(cyanomethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C7H4N2S/c8-3-1-7-6(5-9)2-4-10-7/h2,4H,1H2 |
InChI Key |
VRSMPXSNWLNYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C#N)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyanomethyl Thiophene 3 Carbonitrile
Retrosynthetic Analysis and Precursor Strategy Development
A critical first step in devising a synthesis for 2-(cyanomethyl)thiophene-3-carbonitrile is a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnections for this compound involve the carbon-carbon bonds of the cyanomethyl group and the carbon-heteroatom bonds of the thiophene (B33073) ring.
One logical retrosynthetic approach involves the disconnection of the cyanomethyl group, suggesting a precursor such as a 2-(halomethyl)thiophene-3-carbonitrile. This intermediate could then be subjected to nucleophilic substitution with a cyanide salt to install the cyanomethyl group. Further disconnection of the thiophene ring itself points towards acyclic precursors that can be cyclized to form the desired substituted thiophene.
Another strategy centers on the Gewald reaction, a powerful one-pot synthesis for 2-aminothiophenes. wikipedia.orgderpharmachemica.comorganic-chemistry.org In this scenario, the retrosynthesis would involve transforming the cyanomethyl group back to an amino group or a precursor that can be readily converted. This suggests that a 2-aminothiophene-3-carbonitrile (B183302) derivative could be a key intermediate, which can be synthesized from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. wikipedia.orgderpharmachemica.com
Multi-Step Synthetic Sequences to this compound
Based on the retrosynthetic analysis, several multi-step synthetic sequences can be proposed, categorized into convergent and linear approaches.
Convergent Approaches
Convergent syntheses involve the independent synthesis of different fragments of the molecule, which are then combined in the final steps. For this compound, a convergent approach could involve the synthesis of a substituted thiophene precursor and a separate cyanomethylating agent.
A plausible convergent strategy is outlined below:
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Synthesis of a 2-halothiophene-3-carbonitrile | 2-Aminothiophene-3-carbonitrile | NaNO₂, HBr/H₂O, CuBr | 2-Bromothiophene-3-carbonitrile |
| 2 | Cyanomethylation | 2-Bromothiophene-3-carbonitrile | Acetonitrile, Palladium catalyst | This compound |
This approach allows for the independent preparation and purification of the key thiophene intermediate before the final coupling step.
Linear Synthesis Pathways
Linear synthesis involves the sequential modification of a starting material through a series of reactions. A potential linear pathway to this compound could start from a simpler thiophene derivative.
One hypothetical linear sequence is as follows:
| Step | Reaction | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | Halogenation | 3-Cyanothiophene | N-Bromosuccinimide (NBS), CCl₄ | 2-Bromo-3-cyanothiophene |
| 2 | Cyanomethylation | 2-Bromo-3-cyanothiophene | Zn(CN)₂, Pd(PPh₃)₄, DMF | This compound |
This pathway builds the complexity of the molecule step-by-step on a pre-existing thiophene core.
One-Pot Reaction Strategies for Enhanced Synthetic Efficiency
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. The Gewald reaction is a prime example of a one-pot synthesis that can be adapted for the preparation of precursors to this compound. wikipedia.orgderpharmachemica.comorganic-chemistry.org
A modified Gewald reaction could potentially be employed using starting materials that would lead to a 2-amino-5-(cyanomethyl)thiophene-3-carbonitrile, which could then be deaminated. A hypothetical one-pot synthesis is detailed in the table below:
| Reaction Type | Starting Materials | Reagents and Conditions | Proposed Product |
| Modified Gewald Reaction | A β-ketonitrile, an α-cyanomethyl aldehyde or ketone, elemental sulfur | Base (e.g., morpholine (B109124) or triethylamine), solvent (e.g., ethanol (B145695) or DMF), heat | 2-Amino-4-(cyanomethyl)thiophene-3-carbonitrile |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time. For instance, in palladium-catalyzed cyanomethylation reactions, the choice of ligand and base can have a profound impact on the reaction outcome.
The following table summarizes key parameters that can be optimized for different reaction types in the synthesis of the target compound:
| Reaction Type | Parameter to Optimize | Range of Conditions | Expected Outcome |
| Gewald Reaction | Base, Solvent, Temperature | Morpholine, triethylamine, piperidine; Ethanol, DMF, water; Room temperature to reflux | Improved yield and regioselectivity of the 2-aminothiophene precursor. |
| Nucleophilic Substitution | Leaving Group, Cyanide Source, Solvent | I, Br, Cl; NaCN, KCN, CuCN; DMSO, DMF, acetonitrile | Increased rate and yield of cyanomethyl group introduction. |
| Palladium-catalyzed Cross-coupling | Catalyst, Ligand, Base, Temperature | Pd(OAc)₂, Pd₂(dba)₃; PPh₃, Xantphos; K₂CO₃, Cs₂CO₃; 80-120 °C | Higher yield and selectivity of the C-C bond formation. |
Systematic screening of these parameters using techniques such as Design of Experiments (DoE) can lead to the identification of the optimal conditions for the synthesis.
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. For the synthesis of this compound, several green strategies can be implemented.
One key aspect is the use of greener solvents. Water or ionic liquids can be explored as alternatives to volatile organic compounds (VOCs). nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. derpharmachemica.com The use of heterogeneous catalysts, which can be easily recovered and reused, also contributes to a more sustainable process.
The table below outlines potential green chemistry approaches for the synthesis:
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Use of Renewable Feedstocks | Deriving starting materials from biomass | Reduced reliance on fossil fuels. |
| Atom Economy | Employing reactions like the Gewald reaction that incorporate most of the atoms from the reactants into the final product | Minimized waste generation. |
| Use of Safer Solvents | Replacing hazardous solvents with water, ethanol, or ionic liquids | Reduced environmental pollution and improved worker safety. |
| Energy Efficiency | Utilizing microwave irradiation to accelerate reactions | Lower energy consumption and reduced carbon footprint. |
| Catalysis | Employing recyclable catalysts | Reduced waste and improved process efficiency. |
By integrating these principles, the synthesis of this compound can be made more environmentally benign and economically viable.
Solvent Selection and Minimization Strategies
Traditional vs. Green Solvents Conventional syntheses of thiophene and related heterocycles often utilize a range of organic solvents. For instance, reactions for preparing precursors to thienylacetonitrile have been performed in solvents such as dichloromethane, toluene, and dimethylformamide (DMF). google.com While effective, these solvents are associated with environmental and health concerns.
In response, green chemistry principles advocate for the use of less hazardous solvents. Water is a highly preferred solvent due to its non-toxicity, non-flammability, and abundance. google.com Protic media, particularly aqueous systems, have been successfully used in reactions leading to thiophene derivatives. google.com In some cases, co-solvents like methanol (B129727) or isopropanol (B130326) may be used, though a higher proportion of water is favored. google.com Other environmentally benign alternatives include glycerol, which has been utilized in the microwave-assisted synthesis of related heterocyclic nitriles. scirp.org
Solvent Minimization and Solvent-Free Approaches A primary goal in green synthesis is the reduction or complete elimination of solvent use. One effective technique is the use of high-speed vibration milling (HSVM). This mechanochemical method can facilitate reactions in a solvent-free environment, significantly reducing waste. researchgate.net The synthesis of 2-aminothiophene-3-carbonitrile derivatives, which are structurally related to the target compound, has been achieved in good yields and with short reaction times using HSVM, demonstrating the potential of this approach. researchgate.net Such methods not only eliminate solvent waste but can also lead to increased energy efficiency.
Below is a comparative table of solvents used in the synthesis of thiophene derivatives.
| Solvent Type | Example(s) | Key Characteristics |
| Traditional Organic | Dichloromethane, Toluene, DMF | Effective for a wide range of reactants; often volatile and/or toxic. google.com |
| Green Protic | Water, Ethanol | Non-toxic, readily available, environmentally benign. google.com |
| Alternative Green | Glycerol | High boiling point, non-toxic, suitable for microwave synthesis. scirp.org |
| Solvent-Free | High-Speed Vibration Milling | Eliminates solvent waste, reduces reaction time and energy use. researchgate.net |
Energy Efficiency and Atom Economy Considerations
Evaluating the sustainability of a synthetic route requires a quantitative assessment of its energy consumption and material efficiency. Energy efficiency and atom economy are two fundamental metrics in green chemistry. jocpr.comskpharmteco.com
Energy Efficiency in Synthesis Traditional synthetic methods often rely on prolonged heating under reflux, which is energy-intensive. psu.edu Modern techniques aim to reduce energy consumption by shortening reaction times and lowering reaction temperatures.
The following table compares different energy sources and their impact on reaction times for the synthesis of related heterocyclic compounds.
| Energy Source | Typical Reaction Time | Key Advantages |
| Conventional Heating | Several hours | Well-established and widely used. psu.edu |
| Microwave Irradiation | 3.5 - 4.5 minutes | Rapid heating, drastic reduction in reaction time, improved energy efficiency. scirp.org |
| Vibration Milling | 20 - 30 minutes | Often requires no external heating, very short reaction times, solvent-free. researchgate.net |
Atom Economy Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.com The formula is:
% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of all Reactants) x 100 skpharmteco.com
An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are found in the final product, and no atoms are wasted as byproducts. primescholars.com Reactions with poor atom economy generate significant waste, even if the percentage yield is high. primescholars.com
To analyze the atom economy for the synthesis of this compound, a plausible synthetic route must be considered. One common method for synthesizing substituted thiophenes is the Gewald reaction, a multicomponent reaction that typically exhibits high atom economy. nih.govnih.gov For a more direct, hypothetical synthesis via nucleophilic substitution, one might react 2-chloro-3-cyanothiophene with sodium cyanide.
In this hypothetical reaction:
Reactants: 2-chloro-3-cyanothiophene (C₅H₂ClNS, FW: 155.60 g/mol ) and Sodium Cyanide (NaCN, FW: 49.01 g/mol )
Product: this compound (C₇H₄N₂S, FW: 160.19 g/mol )
Byproduct: Sodium Chloride (NaCl, FW: 58.44 g/mol )
The atom economy calculation for this pathway is presented below.
| Component | Chemical Formula | Formula Weight ( g/mol ) |
| Desired Product | C₇H₄N₂S | 160.19 |
| Reactant 1 | C₅H₂ClNS | 155.60 |
| Reactant 2 | NaCN | 49.01 |
| Total Reactant FW | 204.61 | |
| % Atom Economy | 78.3% |
This calculation demonstrates that even with a 100% chemical yield, over 21% of the reactant mass is converted into the sodium chloride byproduct. Designing syntheses that maximize the incorporation of reactant atoms, such as addition or rearrangement reactions, is a key goal of green chemistry to minimize waste. skpharmteco.comprimescholars.com Multicomponent reactions are often favored for their ability to construct complex molecules in a single step with high atom efficiency. nih.gov
Chemical Reactivity and Transformation Mechanisms of 2 Cyanomethyl Thiophene 3 Carbonitrile
Reactions Involving the Cyanomethyl Group
The cyanomethyl group is a versatile functionality characterized by an acidic methylene (B1212753) bridge positioned between the thiophene (B33073) ring and a nitrile group. This arrangement allows for a range of reactions at the methylene carbon.
Nucleophilic Additions and Condensations at the Methylene Carbon
The methylene carbon of the cyanomethyl group is not intrinsically electrophilic and thus does not directly undergo nucleophilic additions. However, it can be activated to participate in such reactions. One common strategy involves its deprotonation to form a nucleophilic carbanion, which can then attack various electrophiles.
Alternatively, the cyanomethyl group can engage in condensation reactions. For instance, in the presence of a base, it can react with aldehydes or ketones in a Knoevenagel-type condensation, although this reactivity is more typical for dinitriles or other systems with more acidic methylene protons.
Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions)
While the nitrile group itself can participate in cycloaddition reactions, the cyanomethyl group as a whole is not a typical participant in common cycloaddition pathways. However, it can be chemically modified to generate species that do undergo such reactions. For example, treatment with a suitable reagent could potentially convert the nitrile of the cyanomethyl group into a 1,3-dipole, such as a nitrile oxide, which could then undergo a [2+3] dipolar cycloaddition with a dipolarophile. libretexts.org These types of reactions provide a powerful method for the synthesis of five-membered heterocycles. mdpi.com
The general scheme for a [2+3] dipolar cycloaddition is as follows:
| Reactant A (1,3-Dipole) | Reactant B (Dipolarophile) | Product |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkene | Isoxazoline |
| Azide (R-N₃) | Alkyne | 1,2,3-Triazole |
This reaction class is a cornerstone in heterocyclic chemistry, allowing for the construction of complex ring systems with high regioselectivity and stereoselectivity. libretexts.org
Deprotonation and Anion Chemistry of the Cyanomethyl Moiety
The methylene protons of the cyanomethyl group are acidic due to the electron-withdrawing nature of the adjacent nitrile group and the thiophene ring. This allows for deprotonation by a suitable base (e.g., an alkoxide or an organolithium reagent) to form a resonance-stabilized carbanion. This cyanomethyl carbanion is a potent nucleophile.
This anion can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form β-hydroxynitriles. nih.gov It can also be used in substitution reactions with alkyl halides to introduce alkyl substituents at the methylene position.
Reactions Involving the Thiophene-3-carbonitrile Moiety
The thiophene-3-carbonitrile portion of the molecule offers two primary sites for chemical transformation: the nitrile group and the thiophene ring itself.
Functional Group Interconversions of the Nitrile Group (e.g., Reduction, Hydrolysis, Amidination)
The nitrile group at the 3-position of the thiophene ring is a versatile functional group that can be converted into a wide array of other functionalities. organic-synthesis.com
Common Transformations of the Nitrile Group:
| Reaction | Reagents | Product Functional Group |
| Reduction | LiAlH₄ or H₂/Catalyst (e.g., Raney Ni) | Primary Amine (-CH₂NH₂) |
| Partial Reduction | DIBAL-H followed by hydrolysis | Aldehyde (-CHO) |
| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) |
| Addition of Grignard Reagents | R-MgBr followed by hydrolysis | Ketone (-C(O)R) |
| Amidination | H₂S then alkylation, followed by amine | Amidine (-C(=NH)NH₂) |
These transformations are fundamental in organic synthesis, allowing for the elaboration of the thiophene core into more complex structures for various applications.
Reactivity of the Thiophene Ring (e.g., Electrophilic Aromatic Substitution, Metalation, Cross-Coupling)
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reactivity of thiophene in electrophilic aromatic substitution reactions is generally greater than that of benzene (B151609). nih.govpearson.com Substitution on the thiophene ring occurs preferentially at the C5 position (alpha to the sulfur atom and meta to the nitrile), which is the most activated position. The C4 position (beta to the sulfur) is less reactive.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (SEAr) is a key reaction for functionalizing the thiophene ring. wikipedia.org This reaction proceeds through a two-step mechanism involving the formation of a cationic intermediate known as a Wheland intermediate or sigma complex. masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃).
Metalation and Cross-Coupling:
The thiophene ring can also be functionalized through metalation followed by cross-coupling reactions. Deprotonation of one of the ring protons, typically at the C5 position, can be achieved using a strong base like n-butyllithium. The resulting thienyllithium species can then react with various electrophiles.
Furthermore, halogenated derivatives of 2-(cyanomethyl)thiophene-3-carbonitrile can serve as substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. nih.govrsc.orgnih.gov These reactions are powerful tools for forming new carbon-carbon bonds and constructing complex π-conjugated systems. For instance, a bromo-substituted derivative could be coupled with an arylboronic acid in a Suzuki reaction to form a biaryl compound. nih.gov
Intramolecular Cyclization and Rearrangement Processes Involving this compound
The most significant intramolecular transformation of this compound is its cyclization to form a thieno[3,2-c]pyridine derivative. This reaction is a classic example of a Thorpe-Ziegler cyclization, a well-established method for the synthesis of cyclic compounds from dinitriles. wikipedia.org
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile. lscollege.ac.inwikipedia.org In the case of this compound, the reaction proceeds by the deprotonation of the α-carbon of one of the cyanomethyl groups by a base. The resulting carbanion then acts as a nucleophile, attacking the carbon atom of the second nitrile group. This intramolecular nucleophilic addition leads to the formation of a cyclic imine, which then tautomerizes to the more stable enamine. The final product of this cyclization is 4-aminothieno[3,2-c]pyridine-3-carbonitrile.
While the Thorpe-Ziegler cyclization is the primary intramolecular process for this compound, the potential for other rearrangement reactions, although not extensively documented in the literature for this specific molecule, cannot be entirely ruled out under different reaction conditions, such as thermal or photochemical activation. However, the high efficiency of the Thorpe-Ziegler cyclization suggests it is the favored reaction pathway.
Mechanistic Elucidation of Key Chemical Transformations
The mechanism of the Thorpe-Ziegler cyclization has been a subject of study, and its general steps are well-understood. lscollege.ac.inmdpi.com For this compound, the mechanism can be described as follows:
Deprotonation: A base (B:) abstracts a proton from the carbon atom adjacent to one of the nitrile groups, forming a resonance-stabilized carbanion.
Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon atom of the other nitrile group, leading to the formation of a five-membered ring intermediate with a negatively charged nitrogen atom.
Protonation and Tautomerization: The negatively charged nitrogen is protonated by the conjugate acid of the base (BH), forming a cyclic imine. This imine is in equilibrium with its more stable tautomer, the enamine, 4-aminothieno[3,2-c]pyridine-3-carbonitrile.
Kinetic Studies of Reaction Pathways
Detailed kinetic studies specifically for the Thorpe-Ziegler cyclization of this compound are not extensively reported in the available literature. However, based on the general understanding of base-catalyzed condensation reactions, the rate of the reaction would be expected to depend on several factors:
Base Strength: A stronger base will lead to a higher concentration of the carbanion intermediate, thus increasing the reaction rate.
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction kinetics.
Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of cyclization.
Kinetic studies on analogous intramolecular condensation reactions have shown that the deprotonation step is often the rate-determining step. However, without specific experimental data for this compound, this remains a postulation based on similar chemical transformations.
Isotopic Labeling Experiments for Mechanism Investigation
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. wikipedia.orgias.ac.in While no specific isotopic labeling studies have been found in the literature for the intramolecular cyclization of this compound, such experiments could provide valuable insights into the reaction mechanism.
For instance, deuterium labeling could be employed to confirm the role of the α-protons and the nature of the deprotonation step. By synthesizing a derivative of the starting material where the protons on one of the cyanomethyl groups are replaced with deuterium, the position of the deuterium atoms in the final product could be determined. This would help to verify that the reaction proceeds via the proposed carbanion intermediate.
Furthermore, the use of ¹³C or ¹⁵N labeled nitrile groups could allow for the tracking of these atoms throughout the reaction, providing definitive evidence for the intramolecular nature of the cyclization and the specific atoms involved in the bond-forming steps. The absence of such studies in the current body of scientific literature highlights an area for potential future research to further solidify the mechanistic understanding of this important heterocyclic synthesis.
Derivatization and Functionalization Strategies of 2 Cyanomethyl Thiophene 3 Carbonitrile
Synthesis of Substituted 2-(Cyanomethyl)thiophene-3-carbonitrile Analogs
There is no available literature detailing the synthesis of analogs of this compound through the introduction of either electron-donating or electron-withdrawing substituents onto the thiophene (B33073) ring.
Introduction of Electron-Donating Substituents
Specific methodologies and resulting data for the introduction of electron-donating groups, such as alkyl or alkoxy moieties, onto the this compound scaffold have not been reported.
Introduction of Electron-Withdrawing Substituents
Similarly, there are no documented procedures for attaching electron-withdrawing groups, like nitro or acyl groups, to this compound.
Functionalization at the Cyanomethyl Position
Research on the chemical manipulation of the cyanomethyl group at the 2-position of the thiophene ring is not present in the current scientific literature. This would include reactions such as hydrolysis of the nitrile, alkylation of the methylene (B1212753) bridge, or conversion to other functional groups.
Regioselective Functionalization of the Thiophene Ring
Studies concerning the regioselective functionalization of the available positions on the thiophene ring of this compound are absent from published works. This includes common electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions, where the directing effects of the existing cyanomethyl and carbonitrile groups would be of key interest.
Oligomerization and Polymerization Studies Utilizing this compound as a Monomer
There is no evidence in the literature of this compound being used as a monomer in polymerization studies.
Homopolymerization Reactions
No reports on the homopolymerization of this compound, including the reaction conditions, initiator systems, or the properties of the resulting polymer, could be found.
Copolymerization with Diverse Monomers
The introduction of this compound into copolymer structures alongside other monomers is a versatile approach to fine-tune the properties of the resulting materials. The choice of comonomer can significantly impact the polymer's electronic and physical characteristics. While direct copolymerization studies of this compound are not extensively documented, the reactivity of related cyanomethyl-substituted monomers in copolymerization reactions provides valuable insights. For instance, the free radical solution copolymerization of 2-cyanomethyl-1,3-butadiene with monomers like styrene (B11656) and acrylonitrile (B1666552) has been successfully demonstrated. researchgate.net In these cases, the cyanomethyl-containing diene exhibited higher reactivity ratios than both styrene and acrylonitrile, leading to random copolymers with glass transition temperatures dependent on the monomer unit composition. researchgate.net This suggests that this compound could potentially be copolymerized with a range of vinyl-based monomers or other heterocyclic monomers to create materials with tailored properties.
The selection of comonomers can be guided by the desired final application. For example, copolymerization with electron-donating monomers could enhance the material's performance in photovoltaic applications, while incorporating flexible side chains could improve solubility and processability.
Table 1: Potential Monomers for Copolymerization with this compound and Their Potential Effects
| Monomer Class | Specific Examples | Potential Effect on Copolymer Properties |
| Vinyl Monomers | Styrene, Acrylonitrile | Modification of mechanical properties and solubility. |
| Thiophene Derivatives | 3-Hexylthiophene | Improved solubility and potential for ordered packing. |
| Electron-Rich Monomers | Benzo[1,2-b:4,5-b']dithiophene | Tuning of electronic band gap and charge transport properties. |
| Electron-Deficient Monomers | Benzothiadiazole | Enhancement of electron-accepting character for n-type materials. |
Design and Synthesis of Conjugated Polymers
The design and synthesis of conjugated polymers incorporating the this compound unit can leverage established polymerization methodologies. The presence of the two nitrile groups offers unique synthetic handles for polymerization reactions. One prominent method for the synthesis of conjugated polymers from dinitrile compounds is the Knoevenagel condensation. ep2-bayreuth.de This reaction typically involves the condensation of a dinitrile with a dialdehyde (B1249045) in the presence of a base. ep2-bayreuth.de For instance, the synthesis of conjugated copolymers incorporating fused thiophene units has been achieved by reacting a dialdehyde with 2,5-biscyanomethyl-4-dodecylthiophene, a compound structurally related to this compound. ep2-bayreuth.de The resulting polymers exhibited intense colors and were both p- and n-dopable, indicating their potential for use in electroactive materials. ep2-bayreuth.de
The properties of the resulting conjugated polymers can be precisely controlled by the choice of the dialdehyde comonomer. The use of aromatic dialdehydes can lead to rigid, planar polymer backbones, which facilitates π-stacking and enhances charge carrier mobility. Furthermore, the introduction of long alkyl or alkoxy side chains on the comonomer is crucial for ensuring the solubility and processability of the final polymer. ep2-bayreuth.de
Table 2: Key Parameters in the Design of Conjugated Polymers from this compound
| Design Parameter | Influence on Polymer Properties | Example Strategy |
| Comonomer Structure | Affects planarity, band gap, and charge transport. | Use of fused aromatic dialdehydes for increased rigidity. |
| Side Chains | Determines solubility, processability, and morphology. | Incorporation of long alkyl chains on the comonomer. |
| Polymerization Method | Influences molecular weight and polydispersity. | Knoevenagel condensation for controlled polymerization. |
| Regioregularity | Impacts the degree of order and electronic properties. | Nickel-catalyzed cross-coupling reactions for regioregular synthesis. nih.gov |
Modern synthetic strategies for thiophene-based polymers, such as nickel-catalyzed Kumada catalyst-transfer polymerization (KCTP), could also be adapted for monomers derived from this compound. nih.gov These methods allow for the synthesis of highly regioregular polymers, which is critical for achieving optimal electronic performance. nih.gov
Post-Polymerization Functionalization of Materials Derived from this compound
Post-polymerization functionalization is a powerful strategy for modifying the properties of a pre-existing polymer, allowing for the introduction of functional groups that might not be compatible with the initial polymerization conditions. nih.govumn.edu For materials derived from this compound, the nitrile groups present on the thiophene ring could serve as reactive sites for a variety of chemical transformations.
While specific examples of post-polymerization functionalization of polymers from this compound are not available, the known reactivity of nitrile groups can be extrapolated. For example, the nitrile groups could potentially be hydrolyzed to carboxylic acids, reduced to amines, or undergo cycloaddition reactions. These transformations would dramatically alter the chemical and physical properties of the polymer, enabling applications in areas such as sensing, bioelectronics, and as functional coatings.
A common approach in the field of polythiophenes is the post-functionalization of a reactive precursor polymer. researchgate.net For instance, a regioregular polythiophene bearing bromoalkyl side chains can be synthesized and subsequently reacted with various nucleophiles to introduce a wide range of functional groups. researchgate.net A similar strategy could be envisioned where a polymer derived from a functionalized version of this compound is first synthesized, followed by chemical modification of the side chains.
Table 3: Potential Post-Polymerization Functionalization Reactions on Nitrile Groups
| Reaction Type | Reagents | Resulting Functional Group | Potential Change in Polymer Properties |
| Hydrolysis | Acid or Base | Carboxylic Acid | Increased polarity, potential for pH responsiveness. |
| Reduction | Reducing Agents (e.g., LiAlH4) | Amine | Introduction of basic sites, potential for further derivatization. |
| Cycloaddition | Azides (Click Chemistry) | Tetrazole | Introduction of complex functionalities, potential for creating cross-linked networks. researchgate.net |
This approach offers a high degree of versatility, allowing for the creation of a library of functional polymers from a single precursor polymer, each with tailored properties for specific applications. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyanomethyl Thiophene 3 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and in the solid state. For 2-(Cyanomethyl)thiophene-3-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and molecular framework.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiophene (B33073) ring (H-4 and H-5). These protons form an AX spin system and would appear as a pair of doublets, with their coupling constant (³JHH) confirming their adjacent positions. The electron-withdrawing nature of the two nitrile groups would shift these protons downfield compared to unsubstituted thiophene. A singlet in the aliphatic region would correspond to the two protons of the cyanomethyl (-CH₂CN) group.
The ¹³C NMR spectrum , typically recorded with proton decoupling, would display signals for all seven unique carbon atoms in the molecule. The thiophene ring would show four distinct signals for C2, C3, C4, and C5. The carbons directly attached to the electron-withdrawing substituents (C2 and C3) would be significantly deshielded. Two separate signals are anticipated for the nitrile carbons (C≡N), as they are in different chemical environments. Finally, a signal in the aliphatic region would be assigned to the methylene (B1212753) (-CH₂) carbon.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are relative to TMS and may vary depending on the solvent used.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene H-4 | 7.30 - 7.50 (d) | 128.0 - 132.0 |
| Thiophene H-5 | 7.60 - 7.80 (d) | 133.0 - 137.0 |
| -CH₂CN | 4.00 - 4.20 (s) | 15.0 - 20.0 |
| Thiophene C-2 | - | 115.0 - 120.0 |
| Thiophene C-3 | - | 105.0 - 110.0 |
| 3-C≡N | - | 114.0 - 118.0 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides information about the types of atoms present, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations. slideshare.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton (¹H-¹H) coupling relationships. sdsu.edu A key cross-peak in the COSY spectrum of this compound would connect the signals of the H-4 and H-5 protons, confirming their vicinal relationship on the thiophene ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu The HSQC spectrum would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the methylene (-CH₂) proton signal to the methylene carbon signal. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu For this compound, HMBC would be instrumental in placing the substituents correctly on the thiophene ring.
The methylene protons (-CH₂) would show correlations to the C-2 and C-3 carbons of the thiophene ring, as well as to the carbon of its attached nitrile group.
The H-4 proton would show correlations to C-3, C-5, and the carbon of the nitrile group at position 3.
The H-5 proton would show correlations to C-3 and C-4. These correlations would provide unequivocal proof of the 2-(cyanomethyl) and 3-carbonitrile substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is useful for confirming stereochemistry and conformation. A NOESY spectrum could potentially show a correlation between the methylene protons and the H-4 proton, providing information about the preferred rotational conformation of the cyanomethyl group relative to the thiophene ring.
Expected Key 2D NMR Correlations for Structural Confirmation
| 2D NMR Experiment | Key Expected Correlations | Information Gained |
|---|---|---|
| COSY | H-4 ↔ H-5 | Confirms adjacency of the two thiophene protons. |
| HSQC | H-4 ↔ C-4H-5 ↔ C-5-CH₂- ↔ -CH₂- | Assigns protonated carbons. |
| HMBC | -CH₂- ↔ C-2, C-3, -C≡NH-4 ↔ C-3, C-5, 3-C≡N | Confirms connectivity and substitution pattern. |
| NOESY | -CH₂- ↔ H-4 | Provides conformational insights. |
Solid-State NMR Investigations for Bulk Structural Information
While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers valuable insights into the structure, packing, and dynamics of molecules in their bulk, crystalline form. researchgate.net High-resolution solid-state ¹³C NMR investigations, often employing techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), can reveal the presence of different polymorphs or crystallographically inequivalent molecules within the unit cell, which would manifest as a splitting or multiplication of signals compared to the solution spectrum. rsc.org Furthermore, advanced 2D ssNMR experiments can be used to determine orientational order and intermolecular proximities, providing a detailed picture of the crystal packing arrangement. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can also provide information about molecular conformation.
Identification of Characteristic Absorption/Scattering Frequencies of Functional Groups
The IR and Raman spectra of this compound would be dominated by vibrations associated with its key functional groups: the two nitrile groups and the thiophene ring.
Nitrile (C≡N) Stretching: The most characteristic and intense absorption in the IR spectrum would be the C≡N stretching vibration. uomustansiriyah.edu.iq Because the two nitrile groups are in electronically distinct environments (one directly on the ring, one on the methyl group), they are expected to have slightly different vibrational frequencies, potentially appearing as two sharp, distinct bands or a broadened band in the 2220-2260 cm⁻¹ region. cornell.edu This vibration is also typically active in the Raman spectrum.
Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic vibrations.
Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. iosrjournals.org
Ring C=C Stretching: Multiple bands corresponding to the stretching of the carbon-carbon double bonds within the aromatic ring are expected in the 1350-1550 cm⁻¹ region. globalresearchonline.net
C-S Stretching: The stretching of the C-S bonds within the thiophene ring typically appears as weaker bands in the 600-850 cm⁻¹ range. iosrjournals.org
Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene (-CH₂) group would be observed in the 2850-2960 cm⁻¹ region.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitrile (-C≡N) | Stretching | 2220 - 2260 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (-CH₂) | Stretching | 2850 - 2960 |
| Thiophene Ring (C=C) | Stretching | 1350 - 1550 |
| Methylene (-CH₂) | Scissoring (Bending) | ~1465 |
Conformational Insights from Vibrational Modes
The vibrational spectra can also offer insights into the molecule's conformational preferences, particularly the rotation of the cyanomethyl group around the C2-CH₂ bond. Different spatial arrangements (conformers) can lead to subtle shifts in the vibrational frequencies of the methylene group and the adjacent thiophene ring. epstem.net By comparing the experimental IR and Raman spectra with theoretical spectra calculated for different conformers (e.g., using Density Functional Theory, DFT), it is possible to determine the most stable conformation in the gas phase or solid state. iosrjournals.org Analysis of temperature-dependent spectral changes can also provide information on the energy barriers between different conformers.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Electronic spectroscopy provides critical insights into the electronic structure of molecules, including the nature of conjugated π-systems and the energies of electronic transitions. For thiophene-based compounds, these techniques are essential for understanding their optoelectronic potential.
The UV-Vis absorption spectrum of thiophene derivatives is dominated by π→π* transitions within the conjugated system of the thiophene ring. The position of the maximum absorption wavelength (λmax) and the molar absorptivity are highly sensitive to the nature and position of substituents on the ring. In this compound, the presence of two electron-withdrawing nitrile groups, one directly on the ring and one on the adjacent methylene group, is expected to influence the electronic distribution and transition energies.
Quantum chemical calculations for simpler analogs like 2-cyanothiophene and 3-cyanothiophene have been used to analyze their UV-Vis spectra and frontier molecular orbital gaps. cornell.edu For substituted thiophenes, the extension of π-conjugation or the addition of electron-donating or -withdrawing groups typically results in a bathochromic (red) shift of the λmax. mdpi.com For instance, benzo[b]thieno[2,3-d]thiophene derivatives show maximum absorption wavelengths ranging from 335 nm to 350 nm in solution. mdpi.com The electronic transitions in these systems are crucial for determining the optical band gap (Eg), a key parameter in semiconductor materials, which can be estimated from the onset of the absorption band.
Table 1: Representative UV-Vis Absorption Data for Substituted Thiophenes This table presents data for related compounds to illustrate typical spectroscopic values.
| Compound | Solvent | λmax (nm) | Key Transition | Reference |
|---|---|---|---|---|
| 2-(Benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | Chloroform | 335 | π→π* | mdpi.com |
| 2-(Dibenzo[b,d]thiophen-2-yl)benzo[b]thieno[2,3-d]thiophene | Chloroform | 350 | π→π* | mdpi.com |
| Thiophene-based Probe A (post-NADH reaction) | - | 477 | Intramolecular Charge Transfer (ICT) | rsc.org |
While many thiophene-based materials are studied for their semiconductor properties, their fluorescence characteristics are also of significant interest, particularly for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org Fluorescence occurs when a molecule relaxes from an excited electronic state to the ground state by emitting a photon. Key properties include the emission maximum (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (ΦF), which measures the efficiency of the emission process.
Thiophene-based systems often exhibit lower emission quantum yields compared to other classes of fluorescent materials. rsc.org However, strategic molecular design can enhance fluorescence. For example, creating rigid structures or incorporating specific donor-acceptor moieties can lead to materials with significant quantum yields. researchgate.netresearcher.life The quantum yield is a ratio of the number of photons emitted to the number of photons absorbed and is typically measured relative to a well-characterized standard. nih.gov For certain thiophene-benzoxazole derivatives, quantum yields higher than 0.5 have been reported. researchgate.net The emission properties are often sensitive to the solvent environment, a phenomenon known as solvatochromism.
Table 2: Representative Fluorescence Quantum Yields for Thiophene Derivatives This table provides examples of quantum yields for various thiophene-based fluorescent compounds.
| Compound Class | Quantum Yield (ΦF) Range | Emission Color | Reference |
|---|---|---|---|
| Thienyl- and Bithienyl-1,3-benzothiazoles | Strong Fluorescence | - | researchgate.net |
| Carbazole-Thiophene Derivatives | 0.35 - 0.74 | Blue | researcher.life |
| Dibenzothiophene Derivatives | 0.012 - 0.016 | - | scispace.com |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about a molecule's mass and elemental composition, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental formula of a compound. benthamopen.com Unlike unit-mass resolution instruments, HRMS instruments can measure m/z values to three or four decimal places. This high accuracy allows for the calculation of a single, unambiguous molecular formula from the experimentally determined mass. For this compound, the molecular formula is C8H4N2S. HRMS would be used to confirm this by matching the measured accurate mass of the molecular ion ([M]+• or [M+H]+) to the theoretically calculated exact mass.
Table 3: Theoretical Exact Mass Calculation for C8H4N2S
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Total | | Calculated Exact Mass | 160.009519 |
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by isolating the molecular ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. nih.gov This process provides a fragmentation pattern that acts as a structural fingerprint. The fragmentation of thiophene derivatives under electron ionization (EI) often involves cleavages of the substituent groups and ruptures of the heterocyclic ring itself. nih.govarkat-usa.org
For this compound (C8H4N2S, MW ≈ 160), the molecular ion ([M]+• at m/z 160) would be expected to undergo several characteristic fragmentation pathways. These would likely include the loss of small, stable neutral molecules or radicals such as hydrogen cyanide (HCN), the cyano radical (•CN), and the cyanomethyl radical (•CH2CN). Analyzing these neutral losses and the resulting fragment ions allows for the reconstruction of the molecule's connectivity.
Table 4: Plausible MS/MS Fragmentation Pathways for this compound This table outlines theoretically proposed fragmentation patterns.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 160 | •H | 159 | [M-H]⁺ |
| 160 | •CN | 134 | Loss of the 3-carbonitrile group |
| 160 | HCN | 133 | Loss of hydrogen cyanide |
| 160 | •CH2CN | 120 | Loss of the cyanomethyl radical |
Advanced Spectroscopic Probes for Specific Molecular Information
Derivatives of the this compound core structure have the potential to be developed into advanced spectroscopic probes. By functionalizing the thiophene ring or the substituent groups, molecules can be designed to exhibit specific spectroscopic responses to their environment. For example, thiophene-based organic dyes have been engineered to act as fluorescent probes for the detection of biologically important molecules like NAD(P)H in living cells. rsc.org These probes often work via an intramolecular charge transfer (ICT) mechanism, where the fluorescence properties change dramatically upon interaction with the target analyte.
Furthermore, the photophysical properties of thiophene-based materials are extensively studied for applications in materials science. thieme-connect.comresearchgate.net Techniques such as femtosecond transient absorption spectroscopy can be employed to investigate the excited-state dynamics, including processes like intersystem crossing, which is crucial for applications in photodynamic therapy or as OLED phosphors. scispace.com The development of such probes relies on a detailed understanding of the structure-property relationships gleaned from the spectroscopic characterization methods detailed above.
Computational and Theoretical Investigations of 2 Cyanomethyl Thiophene 3 Carbonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 2-(cyanomethyl)thiophene-3-carbonitrile. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), offer a balance of computational cost and accuracy for predicting molecular geometries, electronic structures, and other key chemical descriptors.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the presence of two strong electron-withdrawing groups—the nitrile (-CN) at the 3-position and the cyanomethyl (-CH2CN) at the 2-position—is expected to significantly influence its electronic landscape. These groups would lower the energy levels of both the HOMO and LUMO compared to unsubstituted thiophene (B33073).
HOMO: The HOMO is anticipated to be primarily localized on the electron-rich thiophene ring, particularly involving the π-system of the sulfur atom and the double bonds. This region would be the most susceptible to electrophilic attack.
LUMO: The LUMO is expected to have significant contributions from the π* orbitals of the two nitrile groups, extending over the thiophene ring. This distribution makes the nitrile carbons potential sites for nucleophilic attack.
Energy Gap (ΔE): A relatively small HOMO-LUMO gap is predicted, characteristic of conjugated systems with electron-withdrawing substituents. This small gap suggests that the molecule could be chemically reactive and may exhibit interesting optical properties.
Computational studies on similar thiophene derivatives provide a basis for estimating these values. chimicatechnoacta.ruresearchgate.net
Table 1: Representative Calculated Frontier Molecular Orbital Properties
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Electron-donating capability |
| LUMO Energy | ~ -2.5 eV | Electron-accepting capability |
Note: These values are illustrative and based on typical DFT calculations for related thiophene-carbonitrile compounds.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. This map is invaluable for predicting how the molecule will interact with other chemical species.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): The most electronegative regions would be concentrated around the nitrogen atoms of the two nitrile groups due to the lone pairs of electrons. These areas are the most likely sites for electrophilic attack or for forming hydrogen bonds.
Positive Potential (Blue): Regions of positive potential would be located on the hydrogen atoms of the thiophene ring and the methylene (B1212753) (-CH2-) bridge. These sites are susceptible to nucleophilic attack.
Neutral Potential (Green): The carbon skeleton of the thiophene ring would likely exhibit a more neutral potential, though influenced by the attached functional groups.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. As a conjugated system, the thiophene ring contributes to a notable polarizability, which can also be quantified through computational methods. These properties are essential for understanding intermolecular interactions and the molecule's response to external fields in materials science applications.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the thiophene ring (at C2) and the methylene carbon of the cyanomethyl group.
A potential energy surface (PES) scan can be computationally performed by systematically rotating this C-C bond (dihedral angle) and calculating the molecule's energy at each step. This analysis would reveal:
Global Minimum: The most stable conformation (lowest energy). This is likely a staggered conformation where the cyanomethyl group is positioned to minimize steric hindrance with the adjacent nitrile group at C3 and the sulfur atom.
Local Minima: Other relatively stable, low-energy conformations.
Transition States: The energy maxima on the rotational pathway, which represent the energy barriers that must be overcome for the molecule to convert between different conformations.
Prediction of Spectroscopic Parameters from Computational Models (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR spectra is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculations would provide theoretical chemical shifts (δ) for each unique proton and carbon atom in this compound. The electron-withdrawing nature of the cyano groups is expected to cause a downfield shift (higher ppm values) for the adjacent protons and carbons on the thiophene ring compared to unsubstituted thiophene.
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and, consequently, the ultraviolet-visible (UV-Vis) absorption spectrum. mdpi.com The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. For a conjugated system like this, the primary absorption is expected to arise from π → π* transitions.
Table 2: Representative Predicted Spectroscopic Data
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Thiophene H: 7.5-8.0 ppm; Methylene H: ~4.0 ppm |
| ¹³C NMR | Chemical Shift (δ) | Thiophene C: 110-140 ppm; Nitrile C: ~115 ppm |
Note: These are estimated values based on the expected electronic effects and data from similar compounds. Actual values require specific calculations.
Reaction Pathway Elucidation and Transition State Modeling for Chemical Transformations
Computational methods are indispensable for investigating reaction mechanisms, allowing for the mapping of reaction pathways and the characterization of transient species like transition states. nih.govacs.org For this compound, several reaction types could be explored computationally:
Nucleophilic Addition: The electron-deficient carbon atoms of the nitrile groups are susceptible to nucleophilic attack. DFT calculations can model the approach of a nucleophile, locate the transition state for the addition reaction, and calculate the activation energy, thereby predicting the reaction's feasibility.
Electrophilic Aromatic Substitution: While the thiophene ring is deactivated by the two electron-withdrawing groups, substitution reactions are still possible. Computational modeling can predict the most likely site of substitution (regioselectivity) by analyzing the energies of the intermediate sigma complexes.
Cyclization Reactions: The molecule could potentially serve as a precursor in cyclization reactions. For instance, intramolecular reactions involving both the cyanomethyl and the 3-carbonitrile groups could be modeled to explore pathways to fused heterocyclic systems.
By calculating the Gibbs free energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This profile provides quantitative data on activation barriers and reaction thermodynamics, offering deep insight into the chemical transformations of the molecule.
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregate Formation
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate the nature of its intermolecular interactions and its propensity to form aggregates, which are crucial for understanding its material properties and behavior in solution.
Simulations of thiophene derivatives often reveal the importance of non-covalent interactions in determining their solid-state packing and solution-phase self-assembly. In the case of this compound, the presence of two nitrile groups and a thiophene ring suggests a complex interplay of intermolecular forces. The nitrile groups can participate in dipole-dipole interactions and potentially weak hydrogen bonds with suitable donors. The thiophene ring, with its aromatic character and sulfur atom, can engage in π-π stacking and interactions involving the sulfur's lone pairs of electrons.
A typical MD simulation setup for studying this compound would involve placing a number of these molecules in a simulation box, often with a solvent, and then calculating the forces between the atoms and their subsequent motion based on classical mechanics. Analysis of the simulation trajectories can provide information on radial distribution functions, which describe how the density of surrounding molecules varies as a function of distance from a reference molecule, and interaction energies.
Table 1: Potential Intermolecular Interaction Energies in a Simulated Dimer of a Thiophene-3-carbonitrile Derivative
| Interaction Type | Contributing Groups | Estimated Energy (kJ/mol) |
| π-π Stacking | Thiophene Rings | -15 to -25 |
| Dipole-Dipole | Nitrile Groups | -5 to -15 |
| van der Waals | Entire Molecules | -10 to -20 |
Note: The data in this table is illustrative and based on findings for structurally related thiophene derivatives. Specific values for this compound would require dedicated simulations.
These simulations can predict how molecules of this compound are likely to arrange themselves in a condensed phase. For instance, they might form aggregates with the thiophene rings stacked on top of each other, stabilized by π-π interactions, while the polar nitrile groups orient themselves to maximize favorable dipole-dipole interactions. Understanding such aggregate formation is vital for applications in materials science, such as in organic electronics where molecular packing significantly influences charge transport properties.
Rational Design of Derivatives Based on Computational Predictions and Structure-Activity Relationships
Computational chemistry is a cornerstone in the rational design of novel molecules with desired properties. Starting from a lead compound like this compound, computational methods can predict how structural modifications will affect its biological activity or material characteristics. This process often involves the generation of a structure-activity relationship (SAR) or a quantitative structure-activity relationship (QSAR) model.
The general approach involves several steps:
Scaffold Modification: In silico modifications are made to the this compound scaffold. This could involve adding or altering substituent groups at various positions on the thiophene ring.
Property Calculation: For each designed derivative, a range of molecular descriptors are calculated. These can include electronic properties (e.g., dipole moment, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Activity Prediction: Using a pre-established QSAR model or through molecular docking studies with a biological target, the activity of the new derivatives is predicted. Molecular docking, for example, can predict the binding affinity and orientation of a molecule within the active site of a protein.
Selection for Synthesis: Derivatives with the most promising predicted properties are then selected for chemical synthesis and experimental testing.
For instance, in the context of designing new inhibitors for a specific enzyme, a QSAR study on a series of thiophene-3-carbonitrile derivatives might reveal that increasing the electron-withdrawing nature of a substituent at a particular position enhances inhibitory activity. This insight can then be used to design new, more potent derivatives of this compound.
Table 2: Hypothetical Structure-Activity Relationship for Designed Derivatives of this compound
| Derivative | Modification | Predicted Biological Activity (IC₅₀, µM) | Key Predicted Interaction |
| 1 | Addition of a hydroxyl group to the cyanomethyl moiety | 5.2 | Hydrogen bond with target protein |
| 2 | Replacement of a nitrile group with a carboxyl group | 10.8 | Increased polarity, potential for salt bridge |
| 3 | Addition of a methyl group to the thiophene ring | 25.1 | Steric hindrance in binding pocket |
| 4 | Addition of a phenyl group to the cyanomethyl moiety | 2.5 | Hydrophobic interaction with target protein |
Note: This table presents hypothetical data to illustrate the principles of rational design and SAR. The predicted activities and interactions are not based on experimental results for this compound.
Through these iterative cycles of computational design, synthesis, and testing, it is possible to optimize the properties of this compound for a specific application, be it in medicine, materials science, or another field of chemical research.
Applications of 2 Cyanomethyl Thiophene 3 Carbonitrile in Advanced Materials Science
Role as a Building Block for π-Conjugated Organic Materials
The rigid and planar structure of the thiophene (B33073) ring, combined with the electron-withdrawing nature of the nitrile groups, makes 2-(Cyanomethyl)thiophene-3-carbonitrile an excellent precursor for the synthesis of π-conjugated organic materials. These materials are characterized by their extended systems of alternating single and double bonds, which facilitate the delocalization of π-electrons and give rise to unique electronic and optical properties.
Organic Semiconductors and Charge Transport Materials
Thiophene-based molecules have been extensively investigated for their potential in organic electronics. The introduction of the 2-(cyanomethyl) and 3-carbonitrile substituents onto the thiophene core can significantly influence the electronic properties of the resulting materials, such as their energy levels (HOMO and LUMO) and charge carrier mobility. While direct studies on polymers derived solely from this compound are not extensively documented in publicly available research, the functional groups present in this molecule are known to be valuable in the design of organic semiconductors. The nitrile groups can enhance intermolecular interactions and influence the solid-state packing of the molecules, which are crucial factors for efficient charge transport.
Organic Photovoltaic Materials (as structural components)
In the realm of organic photovoltaics (OPVs), thiophene derivatives are commonly used as electron-donating or electron-accepting components in the active layer of solar cells. The electron-deficient nature of the this compound unit suggests its potential utility in constructing acceptor materials or as a modifying unit to tune the electronic properties of donor-acceptor copolymers. For instance, the incorporation of such electron-withdrawing moieties can lower the LUMO energy level of a polymer, which is a key parameter for achieving efficient charge separation in OPV devices.
Organic Light-Emitting Materials (as structural components)
The development of novel organic light-emitting materials is crucial for advancing display and lighting technologies. Thiophene-containing compounds are known to exhibit fluorescence and are often incorporated into the emissive layer of organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound can be exploited to modify the emission color and quantum efficiency of organic emitters. The nitrile groups can influence the intramolecular charge transfer (ICT) characteristics of a molecule, which is a common strategy for tuning the emission wavelength from the blue to the red region of the spectrum.
Integration into Fluorescent Probes and Sensors (as structural components)
The unique electronic and photophysical properties of thiophene derivatives also make them attractive candidates for the development of fluorescent probes and sensors. These sensors are designed to detect specific analytes, such as metal ions or biomolecules, through changes in their fluorescence intensity or wavelength. The nitrile groups in this compound can act as binding sites for certain analytes or can be chemically modified to introduce specific recognition moieties. The thiophene core, with its tunable fluorescence, serves as the signaling unit. For example, a sensor incorporating this thiophene derivative could be designed to exhibit a "turn-on" or "turn-off" fluorescence response upon binding to a target analyte, enabling its detection and quantification.
Precursors for Polymer Dielectrics and Insulators
While π-conjugated polymers are known for their semiconducting properties, modifications to their structure can lead to materials with high dielectric constants or excellent insulating properties. The polar nitrile groups in this compound can contribute to a higher dielectric constant in polymers derived from it. Such high-k polymer dielectrics are of great interest for applications in organic field-effect transistors (OFETs) and capacitors, as they can enable low-voltage operation and miniaturization of electronic devices. Furthermore, the inherent stability of the thiophene ring can contribute to the thermal and chemical robustness of the resulting insulating materials.
Fundamental Contributions to Organic Electronics Research
The fundamental contributions of a novel compound to organic electronics research often begin with its synthesis and characterization, followed by its incorporation into larger molecular structures designed for specific electronic functions. For this compound, its significance likely lies in its potential as a precursor or building block for the synthesis of more complex organic semiconductors.
The thiophene core is a well-established component in a vast array of organic electronic materials. Thiophene-containing polymers and small molecules have demonstrated excellent performance in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The inherent aromaticity and planarity of the thiophene ring facilitate π-electron delocalization, which is crucial for charge transport.
The two nitrile (-CN) substituents on the thiophene ring in this compound are strong electron-withdrawing groups. The strategic placement of such groups on a conjugated backbone is a common design strategy in organic electronics to modulate the frontier molecular orbital (HOMO and LUMO) energy levels of a material. By lowering the LUMO energy level, electron injection and transport can be facilitated, making the resulting materials suitable for n-type semiconductors. Conversely, a lowered HOMO level can improve the material's stability against oxidation in ambient conditions.
Hypothetical Research Directions and Potential Data:
Below is an interactive data table representing the kind of data that would be generated in such a research endeavor. The values are hypothetical and for illustrative purposes only, based on typical ranges for thiophene-based organic semiconductors.
| Property | Hypothetical Value for TCN-Derivative 1 | Significance in Organic Electronics |
| Absorption Maximum (λabs) in solution | 450 nm | Indicates the wavelength of light the material absorbs, relevant for OPVs and photodetectors. |
| Emission Maximum (λem) in solution | 520 nm | Indicates the color of light emitted, crucial for OLED applications. |
| HOMO Energy Level | -5.6 eV | Affects hole injection and transport, and ambient stability. |
| LUMO Energy Level | -3.5 eV | Affects electron injection and transport. |
| Electrochemical Band Gap | 2.1 eV | The energy difference between HOMO and LUMO, determining the material's absorption spectrum. |
| Electron Mobility (μe) in an OFET | 0.1 cm2V-1s-1 | A measure of how efficiently electrons move through the material, a key performance metric for n-type OFETs. |
Table 1: Hypothetical Optoelectronic Properties of a Semiconductor Derived from this compound.
Further research would involve fabricating thin-film transistors using TCN-Derivative 1 to evaluate its performance as a semiconductor. The transfer and output characteristics of such a device would provide detailed insights into its charge transport properties.
Ligand Chemistry and Coordination Complexes Involving 2 Cyanomethyl Thiophene 3 Carbonitrile
Coordination Modes of 2-(Cyanomethyl)thiophene-3-carbonitrile with Metal Centers
There is no specific experimental data in the searched literature that characterizes the coordination modes of this compound with metal centers. However, based on the functional groups present, several coordination modes can be hypothesized.
Nitrile Coordination
The two nitrile groups in this compound offer potential sites for coordination to a metal center. Typically, the lone pair of electrons on the nitrogen atom of a nitrile group can donate to a metal ion, forming a coordinate covalent bond. The coordination can be in a linear M-N-C fashion. In a molecule with two nitrile groups, such as the one , it could potentially act as a bidentate ligand, bridging two different metal centers, or chelating to a single metal center, although the latter would depend on the flexibility of the thiophene (B33073) backbone and the steric feasibility of forming a stable chelate ring.
Thiophene Sulfur Coordination
The sulfur atom in the thiophene ring possesses lone pairs of electrons and can act as a soft donor, coordinating to soft metal ions. This type of coordination is well-documented for other thiophene-containing ligands. The sulfur atom could coordinate to a single metal center. The presence of electron-withdrawing nitrile groups on the thiophene ring might influence the electron density on the sulfur atom, potentially affecting its coordinating ability.
Cyanomethyl Nitrogen/Carbon Coordination
While coordination through the nitrogen of the nitrile group is most common, the cyanomethyl group (-CH2CN) offers other theoretical possibilities, though they are less frequently observed. For instance, the nitrogen atom of the cyanomethyl group could be involved in coordination. In some rare cases, interactions involving the π-system of the C≡N bond or even activation of the C-H bonds of the methylene (B1212753) group have been observed with highly reactive metal centers, but this is less typical for standard coordination complexes.
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers
No published studies were found describing the synthesis and characterization of Metal-Organic Frameworks (MOFs) or coordination polymers using this compound as a ligand.
Theoretically, the bifunctional nature of this molecule, with its two nitrile groups, makes it a potential candidate as a linker in the construction of coordination polymers and MOFs. The nitrile groups could bridge metal centers to form one-, two-, or three-dimensional networks. The rigidity and geometry of the thiophene backbone would play a crucial role in determining the resulting framework's topology and porosity. The synthesis would likely involve solvothermal or hydrothermal methods, reacting the ligand with a suitable metal salt. Characterization of such materials would typically involve single-crystal X-ray diffraction to determine the structure, powder X-ray diffraction to assess bulk purity, and techniques like thermogravimetric analysis to evaluate thermal stability.
Catalytic Applications of Metal Complexes Derived from this compound
There is no information available in the scientific literature regarding the catalytic applications of metal complexes derived from this compound.
Homogeneous Catalysis
While no specific applications exist for complexes of this compound, metal complexes containing thiophene and nitrile ligands have been explored in various areas of homogeneous catalysis. For instance, the electronic properties of the thiophene ring and the steric environment around the metal center can be tuned by substituents, which in turn can influence the catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. The presence of two nitrile groups could also allow for the formation of bimetallic catalysts, potentially leading to cooperative catalytic effects. However, without experimental data, any discussion of catalytic applications for complexes of this specific ligand remains purely speculative.
Heterogeneous Catalysis (e.g., Supported Complexes)
The application of coordination complexes in heterogeneous catalysis often involves their immobilization on solid supports to facilitate catalyst recovery and reuse. Complexes of this compound, once synthesized, could be anchored onto materials such as silica, alumina, or porous polymers. This can be achieved either by direct reaction of the pre-formed complex with the support or by synthesizing the complex in situ on the support surface.
Supported complexes of this thiophene-based ligand could find potential applications in various catalytic transformations. For instance, metal centers coordinated to the ligand might exhibit Lewis acidity, making them suitable catalysts for reactions like aldol condensations, Michael additions, or Friedel-Crafts acylations. The thiophene moiety itself could play a role in modulating the electronic properties of the metal center, thereby influencing its catalytic activity and selectivity.
An area of particular interest for thiophene-containing complexes is hydrodesulfurization (HDS) catalysis. While HDS is typically carried out using solid-state catalysts like Co-MoS₂, the study of discrete metal-thiophene complexes provides valuable insights into the reaction mechanisms. Supported complexes of this compound could serve as model systems to study the interaction of the thiophene ring with metal centers relevant to HDS, although the presence of the electron-withdrawing nitrile groups would likely influence this interaction compared to simpler thiophenes.
The development of metal-organic frameworks (MOFs) using thiophene-based ligands has been explored for heterogeneous catalysis. nih.gov While not specifically involving this compound, these studies demonstrate the potential of incorporating thiophene units into porous catalytic materials. A hypothetical MOF constructed with this ligand could possess accessible metal sites for catalysis, with the properties of the framework being tunable by varying the metal ion and the synthesis conditions.
| Potential Catalytic Application | Catalyst Type | Rationale |
| Lewis Acid Catalysis | Supported Metal Complexes | Metal centers coordinated to the ligand can act as Lewis acids. |
| Hydrodesulfurization (HDS) Studies | Model Complexes on Supports | To understand the interaction of the thiophene ring with catalytically active metals. |
| C-C Bond Forming Reactions | Metal-Organic Frameworks (MOFs) | Porous structure with accessible and tunable active metal sites. |
Supramolecular Chemistry with Metal Ions
The ability of this compound to act as a multidentate or bridging ligand makes it a promising candidate for the construction of supramolecular assemblies with metal ions. The directionality of the nitrile coordination, combined with the geometry of the thiophene backbone, could be exploited to direct the self-assembly of discrete metallacycles or extended coordination polymers.
The formation of such supramolecular structures is governed by the interplay of coordination bonds between the ligand and metal ions, as well as weaker non-covalent interactions such as π-π stacking of the thiophene rings. The choice of the metal ion is crucial in determining the final architecture. Metal ions with a strong preference for a specific coordination geometry (e.g., square planar for Pd(II) or Pt(II), or octahedral for many first-row transition metals) would impose a high degree of predictability on the self-assembly process.
Metallo-supramolecular polymers based on thiophene-containing units have been investigated for applications in electrochromic devices. frontiersin.org These materials often rely on the reversible redox chemistry of the metal centers and the electronic properties of the conjugated organic ligands. While this compound is not a traditional conjugated ligand in the same vein as oligothiophenes, its incorporation into supramolecular structures with redox-active metal ions could lead to materials with interesting electrochemical and optical properties.
| Supramolecular Architecture | Key Factors | Potential Properties |
| Metallacycles | Metal ion geometry, ligand flexibility | Host-guest chemistry, molecular recognition |
| 1D Coordination Polymers | Linearly coordinating metal ions | Anisotropic conductivity, luminescence |
| 2D/3D MOFs | Tetrahedral or octahedral metal ions | Porosity, catalysis, gas storage |
| Metallo-supramolecular Polymers | Redox-active metal ions | Electrochromism, sensing |
Emerging Research Avenues and Future Prospects for 2 Cyanomethyl Thiophene 3 Carbonitrile
Exploration of Novel and Efficient Synthetic Methodologies
One of the most promising approaches for the synthesis of highly functionalized thiophenes is the Gewald reaction . wikipedia.orgorganic-chemistry.org This multicomponent reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, is a powerful tool for constructing the 2-aminothiophene scaffold. wikipedia.orgarkat-usa.org While the target molecule is not a 2-aminothiophene, modifications of the Gewald reaction or related multicomponent strategies could provide a direct route to 2,3-disubstituted thiophenes. nih.gov
Modern synthetic methodologies are also being explored. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, have revolutionized the synthesis of biaryl compounds and could be adapted for the functionalization of a pre-formed thiophene (B33073) ring. numberanalytics.com Furthermore, palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes represent a powerful strategy for the preparation of 2,3-disubstituted benzo[b]thiophenes, and similar approaches could be envisioned for thiophene itself. acs.org
Table 1: Potential Synthetic Strategies for 2-(Cyanomethyl)thiophene-3-carbonitrile
| Synthetic Approach | Description | Potential Advantages |
| Modified Gewald Reaction | A multicomponent reaction that could be adapted to introduce the desired substituents at the 2 and 3 positions of the thiophene ring. wikipedia.orgorganic-chemistry.orgarkat-usa.org | High atom economy, operational simplicity. |
| Metal-Catalyzed Cross-Coupling | Stepwise functionalization of a pre-existing thiophene core using reactions like Suzuki or Stille coupling. numberanalytics.com | High functional group tolerance, predictable regioselectivity. |
| Cyclization Reactions | Construction of the thiophene ring from acyclic precursors already bearing the cyanomethyl and nitrile functionalities. rsc.orgclockss.org | Direct access to the desired substitution pattern. |
| C-H Activation | Direct functionalization of C-H bonds on the thiophene ring, avoiding the need for pre-functionalized starting materials. | Increased efficiency, reduced synthetic steps. |
Development of Advanced Functional Materials with Tunable Properties
Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and chemical stability. semanticscholar.orgresearchgate.net The unique electronic structure of this compound, with its two electron-withdrawing nitrile groups, suggests its potential as a building block for novel organic semiconductors.
The properties of thiophene-based polymers can be finely tuned by modifying the substituents on the thiophene ring. rsc.org The introduction of the cyanomethyl and carbonitrile groups is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net
Research in this area will likely focus on the polymerization of this compound, either as a homopolymer or as a copolymer with other aromatic units. rsc.org The resulting polymers could exhibit interesting optical and electronic properties, such as fluorescence and semiconductivity. rsc.org The processability of these polymers will also be a key factor, with a focus on creating solution-processable materials for large-area and flexible electronic devices. acs.org
Table 2: Potential Applications of Functional Materials Derived from this compound
| Application Area | Potential Role of the Compound | Desired Properties |
| Organic Field-Effect Transistors (OFETs) | As a p-type or n-type semiconductor in the active layer. semanticscholar.org | High charge carrier mobility, good on/off ratio, environmental stability. |
| Organic Photovoltaics (OPVs) | As a donor or acceptor material in the photoactive layer. semanticscholar.orgnumberanalytics.com | Broad absorption spectrum, suitable energy levels for efficient charge separation. |
| Organic Light-Emitting Diodes (OLEDs) | As a host or emissive material in the light-emitting layer. semanticscholar.org | High photoluminescence quantum yield, good color purity. |
| Sensors | As a sensing material for the detection of analytes through changes in its optical or electrical properties. researchgate.net | High sensitivity and selectivity, fast response time. |
Integration into Hybrid Organic-Inorganic Systems
The integration of organic molecules with inorganic materials can lead to hybrid systems with synergistic properties and novel functionalities. Thiophene derivatives have been successfully incorporated into various hybrid materials, including metal-organic frameworks (MOFs) and functionalized nanoparticles. acs.orgresearchgate.net
The nitrile groups in this compound can act as coordination sites for metal ions, making it a promising ligand for the synthesis of novel MOFs. acs.org These MOFs could exhibit interesting properties such as gas storage, catalysis, and sensing. For instance, thiophene-functionalized MOFs have shown selective CO2 adsorption. ulisboa.pt
Furthermore, this thiophene derivative could be used to functionalize the surface of inorganic nanoparticles, such as quantum dots or metal oxides. Such functionalization can improve the dispersibility of the nanoparticles in organic matrices and can also impart new electronic or optical properties to the hybrid material. These hybrid systems could find applications in areas such as bioimaging, drug delivery, and catalysis. researchgate.net
Advanced Theoretical Modeling and Machine Learning Applications in Compound Design
Computational chemistry plays a crucial role in modern materials science, enabling the prediction of molecular properties and the rational design of new functional materials. tandfonline.com Density functional theory (DFT) calculations can be employed to investigate the electronic structure, geometry, and spectroscopic properties of this compound and its derivatives. researchgate.netmdpi.com
These theoretical studies can provide valuable insights into the relationship between the molecular structure and the material properties, guiding the synthetic efforts towards molecules with optimized performance for specific applications. mdpi.com For example, DFT calculations can predict the HOMO and LUMO energy levels, which are critical parameters for designing efficient organic electronic devices. researchgate.net
In recent years, machine learning has emerged as a powerful tool in materials discovery. By training models on large datasets of known materials, machine learning algorithms can predict the properties of new, unexplored compounds. This approach could be used to screen virtual libraries of thiophene derivatives, including those based on the this compound scaffold, to identify promising candidates for experimental investigation.
Challenges and Opportunities in the Field of Thiophene-Based Chemical Research and its Impact on Future Technologies
Despite the significant progress in thiophene chemistry, several challenges remain. The synthesis of complex, polysubstituted thiophenes with high regioselectivity can still be a synthetic challenge. derpharmachemica.comnih.gov The long-term stability and performance of thiophene-based organic electronic devices also need to be improved to compete with their inorganic counterparts. numberanalytics.com
However, these challenges also present exciting opportunities for future research. The development of new synthetic methods, the discovery of novel thiophene-based materials with enhanced properties, and a deeper understanding of the structure-property relationships will continue to drive the field forward. numberanalytics.comdataintelo.com
The impact of thiophene-based chemical research on future technologies is expected to be significant. Thiophene-based materials are poised to play a key role in the development of next-generation flexible and transparent electronics, low-cost solar cells, and sensitive biosensors. researchgate.netdataintelo.com The unique properties of compounds like this compound, once fully explored, could contribute to these advancements and open up new avenues for technological innovation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(cyanomethyl)thiophene-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving malononitrile derivatives and sulfur-containing precursors. For example, 2-amino-thiophene-3-carbonitrile derivatives can be prepared by reacting aromatic aldehydes with 2-aminothiophene-3-carbonitrile in the presence of ZnCl₂ under reflux in DMF (yields 67–81%) . Alternative routes involve Gewald three-component reactions (3CR) using sodium bicarbonate in THF/water mixtures, achieving crystallization from ethanol (m.p. 123°C) . Key factors include catalyst choice (e.g., ZnCl₂ vs. NaHCO₃), solvent polarity, and temperature control to minimize side reactions.
| Synthesis Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| ZnCl₂-mediated condensation | DMF, reflux | 67–81 | |
| Gewald 3CR | NaHCO₃/THF-H₂O | 75–85 |
Q. How is structural characterization performed for thiophene-3-carbonitrile derivatives?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- IR Spectroscopy : Identifies nitrile (C≡N, ~2200 cm⁻¹) and amine (NH₂, ~3400 cm⁻¹) functional groups .
- NMR Spectroscopy : ¹H NMR reveals substituent effects (e.g., aromatic protons at δ 6.8–7.5 ppm; NH₂ at δ 5.2–5.8 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group, β = 92.8°, Z = 4) . SHELX software is widely used for refinement .
Q. What purification strategies are effective for isolating thiophene-3-carbonitrile derivatives?
- Methodological Answer : Recrystallization from ethanol or ethyl acetate is common for high-purity isolates (>95%) . Reverse-phase HPLC with methanol-water gradients (30% → 100%) achieves separation of polar byproducts .
Advanced Research Questions
Q. How do computational models (e.g., QSAR-3D) predict the antifungal activity of this compound derivatives?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic properties (e.g., Hammett σ constants) with antifungal MIC values against Candida krusei. PLS regression and molecular docking (using PD-L1 inhibitor scaffolds) identify critical hydrophobic and hydrogen-bonding interactions . For example, electron-withdrawing groups (e.g., -CF₃) enhance activity by stabilizing ligand-target binding .
Q. What mechanisms underlie the antibacterial activity of 2-aminothiophene-3-carbonitrile derivatives?
- Methodological Answer : Derivatives like 2-amino-4-arylthiophenes disrupt bacterial membrane integrity via lipophilic interactions (logP ~2.5–3.5). Mechanistic studies using fluorescent probes (e.g., propidium iodide) confirm membrane depolarization in Staphylococcus aureus . Structure-activity data suggest that bulky substituents (e.g., tert-butyl) improve potency by reducing efflux pump susceptibility .
Q. How do crystallographic data resolve contradictions in reported hydrogen-bonding patterns?
- Methodological Answer : Discrepancies in hydrogen-bonding motifs (e.g., dimeric vs. chain arrangements) arise from solvent polarity and crystallization kinetics. For example, polar solvents (e.g., DMF/water) favor N–H⋯S interactions (2.8–3.0 Å), while apolar solvents stabilize π-π stacking . SHELXL refinement with high-resolution data (R-factor < 0.05) minimizes model bias .
Q. What challenges arise in scaling up synthesis for in vivo studies?
- Methodological Answer : Key issues include:
- Reaction Exotherms : Rapid THF/water mixing in Gewald 3CR requires controlled addition to prevent thermal degradation .
- Catalyst Removal : ZnCl₂ residues necessitate post-synthesis washes (e.g., EDTA buffer) to avoid toxicity in biological assays .
- Solvent Recovery : Ethanol recrystallization on large scales demands efficient distillation systems to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
